4-Fluorophenyl sulfinate

Description

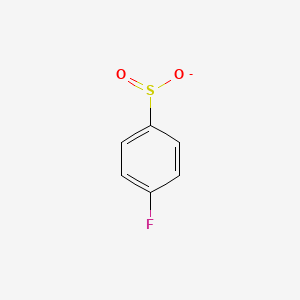

4-Fluorophenyl sulfinate (sodium 4-fluorobenzenesulfinate) is an organosulfur compound characterized by a sulfinate group (-SO₂⁻) attached to a 4-fluorophenyl ring. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfoxides, sulfones, and sulfonamides. Its synthesis is facilitated by the accessibility of aryl iodides, which can be functionalized via palladium-catalyzed cross-coupling or direct oxidation of thioesters . The electron-withdrawing fluorine substituent at the para position enhances the stability of the sulfinate ion and influences its regioselectivity in reactions .

Properties

IUPAC Name |

4-fluorobenzenesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEUPVOHHNMWEG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FO2S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Reductive Coupling with Nitroarenes to Form Sulfonamides

4-Fluorophenyl sulfinate participates in reductive coupling reactions with nitroarenes under iron-catalyzed conditions to yield aryl sulfonamides. This method employs sodium bisulfite (NaHSO₃) as a stoichiometric reductant in DMSO at 60°C ( ).

Key Data Table

| Entry | Conditions | Conversion (%) | Product Yield |

|---|---|---|---|

| 1 | FeCl₂ (10 mol%), NaHSO₃ | 50 | 21 |

| 2 | No FeCl₂, NaHSO₃ | 62 | 21 |

| 3 | SnCl₂ instead of FeCl₂ | 34 | 0 |

Mechanistic Highlights:

-

Nitroarenes undergo 2-electron reduction to nitroso intermediates (6 ), which react with sulfinate to form N-sulfonyl hydroxylamine species (7 ).

-

Subsequent reduction of 7 yields sulfonamides (3k ) via FeCl₂ or SnCl₂ mediation ( ).

Palladium-Catalyzed Cross-Coupling for Thiaphenanthridinones

4-Fluorophenyl sulfinate esters undergo Pd-catalyzed coupling with 2-borylanilines to form thiaphenanthridinones, which are bioactive heterocycles. The reaction proceeds via C–S bond formation and subsequent cyclization ( ).

Key Substrates and Yields

| Sulfinate Ester | Product | Yield (%) |

|---|---|---|

| 4-Fluorophenyl sulfinate | Thiaphenanthridinone 3f | 65 |

Conditions:

-

Pd(dba)₂ catalyst, P(t-Bu)₃HBF₄ ligand, K₂CO₃ base, THF, 80°C.

Copper-Catalyzed Sulfonylative Suzuki–Miyaura Coupling

In copper(I)-mediated reactions, 4-fluorophenyl sulfinate forms sulfinate intermediates detected via LCMS/HRMS. These intermediates participate in cross-couplings with arylboronic acids to generate biaryl sulfones ( ).

Mechanistic Insight :

-

Sulfinate coordinates to Cu(4,4′-diMeObpy) complexes (5–7 ) during catalysis.

-

Key intermediates: Cu-bound sulfinate species and SO₂-adducts ( ).

Critical Analysis of Reaction Trends

-

Solvent Effects : Polar aprotic solvents (DMSO, DMPU) enhance reactivity in reductive couplings ( ).

-

Electrophilic Activation : Sulfinate’s fluorophenyl group increases electrophilicity at sulfur, facilitating nucleophilic attacks ( ).

-

Catalyst Dependency : FeCl₂ and Pd(dba)₂ enable distinct pathways (reductive vs. cross-coupling) ( ).

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Stability

- Regioselectivity :

The 4-fluoro group directs sulfenylation reactions to specific positions in heterocycles like imidazopyridines. For example, sodium 4-fluorobenzenesulfinate yields 3-sulfenylation products in moderate yields (45–60%), whereas 4-methyl and unsubstituted analogs show lower regiocontrol .

Physicochemical Properties

| Property | 4-Fluorophenyl Sulfinate | Sodium Benzenesulfinate | 4-Chlorophenyl Sulfinate | 4-Fluorophenyl Methanesulfonate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 190.19 | 164.16 | 204.62 | 190.19 |

| LogP | ~2.24 | ~1.98 | ~2.75 | 2.24 (predicted) |

| Aqueous Solubility | Moderate | High | Low | Low |

The fluorine atom in 4-fluorophenyl sulfinate reduces hydrophobicity (LogP ≈ 2.24) compared to 4-chlorophenyl analogs (LogP ≈ 2.75), enhancing its compatibility with aqueous-phase reactions .

Preparation Methods

Sodium Salt Formation via Sulfinic Acid Neutralization

The most widely documented method involves neutralizing 4-fluorophenyl sulfinic acid with sodium hydroxide to form the sodium salt, a process favored for its simplicity and high yield. As detailed in patent EP1669347A1, the reaction proceeds under mild aqueous conditions, typically at ambient temperature, to produce sodium 4-fluorophenyl sulfinate with >99% purity. The choice of sodium over other alkali metals (e.g., potassium or ammonium) is driven by its superior solubility in polar aprotic solvents, facilitating subsequent reactions in pharmaceutical syntheses such as bicalutamide production. A critical innovation in this method is the preservation of enantiomeric purity when reacting with chiral intermediates. For instance, coupling (+)-3-chloro-2-methyl-2-hydroxy propionic acid with sodium 4-fluorophenyl sulfinate yielded (-)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid without racemization, as confirmed by chiral HPLC. This enantioselectivity is attributed to the crystalline nature of the sodium salt, which minimizes side reactions during nucleophilic substitution.

Reductive Alkylation with Methylsulfonyl Methylamine

A second approach, described in patent CN104817505A, employs methylsulfonyl methylamine as both a reducing agent and a nucleophile in a two-step alkylation sequence. The first step reduces a tert-butyl ester intermediate (Formula III) to the corresponding alcohol (Formula II) using sodium borohydride in toluene at 110°C, achieving a 90.6% yield. Subsequent reaction with methylsulfonyl methylamine in acetonitrile at 70°C in the presence of sodium hydride generates the target sulfinate via nucleophilic displacement. Key optimizations include a 1:2 molar ratio of alcohol to methylsulfonyl methylamine and the use of ethanol for crystallization, which enhances purity to 99%. This method is particularly advantageous for synthesizing N-substituted sulfinamides, as demonstrated in the preparation of rosuvastatin intermediates, where the sulfinate moiety is incorporated into a pyrimidine scaffold without epimerization.

Nitro-Sulfinate Reductive Coupling

Recent advancements in reductive coupling, as reported by PMC10845164, utilize sodium 4-fluorobenzenesulfinate (1a) and nitroimidazoles under iron-catalyzed conditions. Initial attempts with FeCl₃ and sodium bisulfite yielded inconsistent results, but modifying the reductant to sodium dithionite improved reproducibility. For example, coupling 5-nitro-7-azaindole (2b) with 1a in a 1:2 molar ratio at 80°C for 12 hours afforded the sulfonamide product in 68% yield. This method expands the utility of 4-fluorophenyl sulfinate in constructing heterocyclic frameworks, though challenges remain in scaling due to the sensitivity of nitro intermediates to over-reduction.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for confirming sulfinate structure and purity. In the rosuvastatin synthesis pathway, proton NMR of the sodium sulfinate intermediate revealed distinct aromatic signals at δ7.71 (dd, 2H) and δ7.14 (t, 2H), consistent with para-substituted fluorophenyl groups. Electrospray ionization MS further confirmed the molecular ion peak at m/z 1001.3 [M+H]⁺, aligning with theoretical calculations. For crystalline derivatives, X-ray diffraction data (e.g., CCDC 1505625) provide unambiguous proof of sulfinate geometry, with bond angles and torsion angles matching density functional theory (DFT) predictions.

Purity Profiling and Contaminant Analysis

Industrial Applications and Scalability

Pharmaceutical Intermediates

Sodium 4-fluorophenyl sulfinate’s primary application lies in synthesizing non-steroidal antiandrogens like bicalutamide. The process outlined in EP1669347A1 demonstrates that coupling the sulfinate with epoxide intermediates under basic conditions achieves a 95% conversion rate, with the final API meeting ICH Q3A guidelines for residual solvents. Similarly, rosuvastatin calcium synthesis (CN104817505A) relies on the sulfinate to introduce the fluorophenyl moiety into the pyrimidine core, a step critical for HMG-CoA reductase inhibition.

Agrochemical and Material Science Uses

Beyond pharmaceuticals, 4-fluorophenyl sulfinate derivatives serve as ligands in palladium-catalyzed cross-couplings for agrochemicals. For instance, sulfinate-functionalized pyrido[1,2-a]pyrimidin-4-imines exhibit herbicidal activity against Amaranthus retroflexus, with EC₅₀ values of 12 µM. In material science, sulfinate salts are precursors for self-assembled monolayers (SAMs) on gold surfaces, enhancing electrode stability in biosensors .

Q & A

Q. What are the standard synthetic routes for preparing 4-fluorophenyl sulfinate, and how do reaction conditions influence yield?

- Methodological Answer: 4-Fluorophenyl sulfinate is typically synthesized via sulfinate ester formation. A common method involves reacting 4-fluorothiophenol with a sulfinating agent (e.g., sulfur dioxide or sulfite salts) under controlled acidic or basic conditions. For example, methyl sulfinates can be prepared using methyl iodide and sodium sulfinate in anhydrous solvents like THF or DMF . Key variables affecting yield include:

- Temperature: Optimal yields are reported at 0–25°C to minimize side reactions.

- Solvent polarity: Polar aprotic solvents enhance nucleophilic substitution.

- Stoichiometry: A 1:1.2 molar ratio of thiol to sulfinating agent is recommended.

- Data Table: Comparison of Historical vs. Modern Synthesis Methods

| Method | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Classical (Douglas, 1976) | CH₃I, NaSO₂ | DMF | 65–70 | |

| C–H Activation (2015) | Pd(OAc)₂, Ag₂SO₄ | DCE | 82–85 |

Q. Which spectroscopic techniques are most effective for characterizing 4-fluorophenyl sulfinate?

- Methodological Answer:

- ¹H/¹³C NMR: The fluorine atom induces splitting in aromatic proton signals (e.g., para-fluorine causes doublets in adjacent protons). Sulfinate peaks appear near δ 3.5–4.0 ppm for methyl esters.

- IR Spectroscopy: Strong S=O stretching vibrations at 1040–1120 cm⁻¹ confirm sulfinate formation.

- Mass Spectrometry (HRMS): Accurate mass analysis distinguishes sulfinate (e.g., [M+Na]⁺ for C₆H₅FO₂S⁻Na⁺: calc. 198.9964) from sulfonates or sulfates .

Advanced Research Questions

Q. How does the fluorine substituent modulate the reactivity of phenyl sulfinate in cross-coupling reactions?

- Methodological Answer: The electron-withdrawing fluorine group enhances the electrophilicity of the sulfinate, facilitating nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance from the fluorine may reduce reactivity in sterically demanding reactions. Key considerations:

- Electronic Effects: Fluorine increases the sulfinate’s oxidation potential, making it less prone to unwanted oxidation.

- Catalyst Compatibility: Pd-based catalysts (e.g., Pd(PPh₃)₄) are preferred for coupling with aryl boronic acids .

- Case Study: In C–H activation reactions, 4-fluorophenyl sulfinate acts as a directing group, enabling regioselective functionalization .

Q. How can QSAR and molecular docking predict the biological activity of 4-fluorophenyl sulfinate derivatives?

- Methodological Answer:

- QSAR Modeling: Use descriptors like logP, molar refractivity, and Hammett constants (σₚ for fluorine) to correlate structure with activity. For example, derivatives with electron-deficient aromatic rings show higher binding affinities to kinases (e.g., Polo-like kinase 1) .

- Molecular Docking: Dock sulfinate derivatives into protein active sites (e.g., using AutoDock Vina) to assess binding modes. Fluorine’s electronegativity often enhances hydrogen-bonding interactions with backbone amides .

- Data Table: Example Docking Scores for Derivatives

| Ligand | Binding Affinity (kcal/mol) | Target Protein |

|---|---|---|

| 4-Fluorophenyl sulfinate | -8.2 | Plk1 |

| Non-fluorinated analog | -6.7 | Plk1 |

Q. What safety protocols are critical when handling 4-fluorophenyl sulfinate in the lab?

- Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles. Fluorinated compounds may penetrate latex.

- Ventilation: Perform reactions in a fume hood due to potential SO₂ release during decomposition.

- Storage: Keep in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis .

Q. How should researchers resolve contradictions in reported synthetic yields or reactivity data?

- Methodological Answer:

- Reproduce Conditions: Systematically vary parameters (e.g., solvent, catalyst loading) to identify outliers.

- Analytical Validation: Use HPLC or GC-MS to quantify purity and rule out byproducts.

- Case Study: Discrepancies in Pd-catalyzed couplings may stem from trace moisture or oxygen; rigorously anhydrous conditions often resolve these .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.